
3-(2-(4-Hydroxyphenyl)ethyl)sydnone imine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(4-hydroxyphenethyl)-1,2,3-oxadiazol-3-ium chloride is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-hydroxyphenethyl)-1,2,3-oxadiazol-3-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyphenethylamine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization with an appropriate nitrile to form the oxadiazole ring. The reaction conditions often include acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(4-hydroxyphenethyl)-1,2,3-oxadiazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino or hydroxy groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-3-(4-hydroxyphenethyl)-1,2,3-oxadiazol-3-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(4-hydroxyphenethyl)-1,2,3-oxadiazol-3-ium chloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The oxadiazole ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(4-hydroxyphenyl)-1,2,3-oxadiazole
- 3-(4-Hydroxyphenethyl)-1,2,4-oxadiazole
- 5-Amino-1,2,3-triazole derivatives
Uniqueness
5-Amino-3-(4-hydroxyphenethyl)-1,2,3-oxadiazol-3-ium chloride is unique due to the presence of both amino and hydroxy groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
37744-03-9 |
|---|---|
Formule moléculaire |
C10H12ClN3O2 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
4-[2-(5-aminooxadiazol-3-ium-3-yl)ethyl]phenol;chloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-10-7-13(12-15-10)6-5-8-1-3-9(14)4-2-8;/h1-4,7H,5-6H2,(H2-,11,12,14);1H |
Clé InChI |
IFWWPHOIVIPRKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC[N+]2=NOC(=C2)N)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




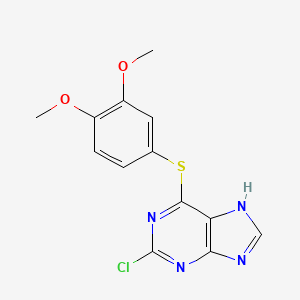
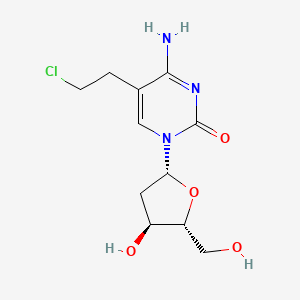
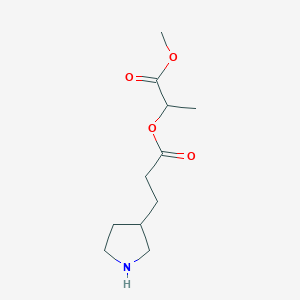
![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)

![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
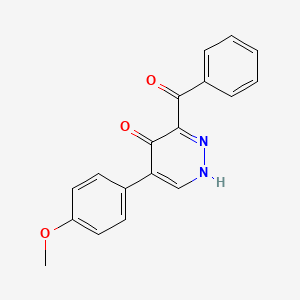
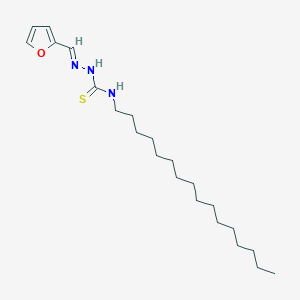


![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
